4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-22(2)15-7-3-13(4-8-15)17(23)20-14-5-9-16(10-6-14)27(24,25)21-18-19-11-12-26-18/h3-12H,1-2H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBESOPUNIGSTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the thiazolylsulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can serve as a probe or ligand in biochemical assays and studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiazolylsulfonamide moiety can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Electron Effects: The dimethylamino group in the target compound likely enhances solubility and electron density compared to chloro or tert-butyl analogs, which may favor membrane permeability or target binding .
- Thermal Stability : While direct melting points are unreported for the target compound, analogs like 3d () exhibit mp = 200–201°C, suggesting similar stability for sulfamoyl-benzamide derivatives .
Enzyme Inhibition
- MMP-9/Cathepsin Inhibition: Compound 2b () with a triazole-acetamide side chain shows antiproliferative activity via protease inhibition, suggesting that modifications to the benzamide side chain (e.g., dimethylamino vs. triazole) can tune selectivity .
Antimicrobial and Anticancer Activity
- Antifungal Activity : The imidazole-substituted analog () exhibits antifungal properties, highlighting the role of heterocyclic substituents in targeting microbial enzymes .
- Antiproliferative Effects: Chloro and tert-butyl analogs () may leverage hydrophobic interactions for anticancer activity, whereas the dimethylamino group could modulate cytotoxicity through altered pharmacokinetics .
Biological Activity
The compound 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.36 g/mol. The structure features a benzamide core substituted with a thiazole moiety and a dimethylamino group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.36 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds that target histone deacetylases (HDACs) have demonstrated potent activity against human cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis via intrinsic pathways by promoting cytochrome c release and activating caspases, as seen in related studies involving benzamide derivatives .
- Efficacy : In vitro studies have reported IC50 values ranging from 0.20 to 2.58 μM for structurally related compounds against various tumor cell lines .
Inhibition of Enzymatic Activity
The compound's structural features suggest potential inhibition of key enzymes involved in cancer progression. For example, it may inhibit the activity of dihydrofolate reductase (DHFR), a target for many anticancer drugs.
- Research Findings : Studies indicate that benzamide derivatives can downregulate DHFR protein levels, leading to reduced cell proliferation in resistant cancer cell lines .
Toxicity and Selectivity
Toxicological assessments are crucial for evaluating the therapeutic potential of new compounds. Research has shown that certain benzamide derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.
- Selectivity Studies : Compounds similar to this compound have demonstrated significantly lower toxicity in normal fibroblast cells compared to cancerous cells, indicating a favorable therapeutic window .
Case Studies
- Study on Anticancer Efficacy : A study evaluating the anticancer properties of thiazole-containing benzamides found that certain derivatives exhibited strong inhibitory effects on breast and lung cancer cell lines, with reported IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that thiazole derivatives could intercalate within DNA, leading to cytotoxic effects through adduct formation .
- Pharmacokinetic Profile : Research has also focused on the pharmacokinetics of related compounds, noting favorable absorption and minimal metabolic degradation across different species, suggesting potential for further development in clinical settings .
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, and how do reaction conditions influence yield?
The compound’s synthesis typically involves multi-step protocols, including amidation, sulfonylation, and condensation. For instance, analogous thiazole derivatives (e.g., compound 29 in ) are synthesized under nitrogen atmosphere using ethanol-water mixtures, sodium hydroxide, and copper iodide, followed by reflux and purification via ethyl acetate extraction and HPLC . Key factors include:
- Catalyst selection : Copper iodide and (S)-proline enhance azide-alkyne cycloaddition efficiency.
- Solvent systems : Ethanol-water mixtures improve solubility of intermediates.
- Purification : HPLC (98–99% purity) is critical for isolating the final product .
Basic: Which spectroscopic techniques are most reliable for characterizing the compound’s structural integrity?
1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. For example:
- 1H NMR : Aromatic protons in the dimethylamino and thiazole moieties appear as distinct singlets (δ 7.2–8.1 ppm) .
- 13C NMR : Carbonyl groups (e.g., benzamide C=O) resonate at ~168–170 ppm .
- HRMS : Accurate mass measurements (e.g., m/z 503.1824 [M+H]+) confirm molecular formula .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Systematic substitution of aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring (as in compounds 9a–9e, ) reveals:
- Electron-withdrawing groups (e.g., -Br) improve antimicrobial activity by enhancing electrophilicity .
- Methoxy substituents on benzamide moieties increase lipophilicity, potentially improving membrane permeability .
Advanced: What computational strategies predict binding affinity to target proteins?
Molecular docking (e.g., AutoDock Vina) using crystal structures (e.g., PDB: 1T3V) identifies key interactions:
- Hydrogen bonding : Between the sulfamoyl group and Thr189 in the active site .
- π-π stacking : Aromatic rings (e.g., benzamide) with Tyr342 residues stabilize binding .
QSAR models further correlate logP values with MIC (minimum inhibitory concentration) for antimicrobial activity .
Advanced: How can contradictory purity data from HPLC and NMR be resolved?
Discrepancies may arise from:
- Residual solvents : NMR detects volatile impurities (e.g., ethyl acetate), while HPLC may not .
- Degradation during analysis : Light-sensitive thiazole groups may degrade if samples are improperly stored. Cross-validate using LC-MS and elemental analysis .
Advanced: What strategies optimize molecular docking poses for analogs with bulky substituents?
- Flexible docking protocols : Allow rotation of methoxy or benzyl groups to avoid steric clashes (e.g., compound 9c in ) .
- MD simulations : Post-docking molecular dynamics (100 ns) assess stability of binding poses .
Basic: How do purification methods impact yield and scalability?
- Normal-phase chromatography : Effective for intermediates (e.g., compound 30 in ) but limits scalability due to solvent consumption .
- Recrystallization : Ethanol/water mixtures offer higher yields (>80%) for final products .
Advanced: What causes discrepancies in NMR chemical shifts between synthetic batches?
- Solvent polarity : DMSO-d6 vs. CDCl3 shifts proton signals (e.g., NH peaks at δ 10.2 ppm in DMSO) .
- Tautomerism : Thiazole sulfonamides may exhibit keto-enol tautomerism, altering peak multiplicity .
Advanced: Which in vitro assays are suitable for evaluating biological activity?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) determine MIC against S. aureus and E. coli .
- Cytotoxicity : MTT assays on HEK-293 cells assess selectivity indices (IC50 > 50 µM recommended) .
Basic: How stable is the compound under varying pH and temperature conditions?
- pH stability : Degrades rapidly at pH < 3 (sulfonamide bond cleavage) but remains stable at pH 7–9 .
- Thermal stability : Decomposes above 150°C (DSC data); store at –20°C under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
